
Pyrronamycin A
Description
Pyrronamycin A is a novel antitumor antibiotic produced by Streptomyces species, first reported in 1990 . It belongs to the pyrrolamide family, characterized by repeating pyrrole-2-carboxamide units. These compounds exhibit DNA-binding properties, enabling interactions with specific nucleotide sequences in minor grooves, which underpin their antitumor, antiviral, and antibacterial activities . This compound is distinguished by its unique polymerization pattern and biosynthetic "iterative strategy" involving amidohydrolases, which facilitates pyrrole unit assembly .
Propriétés
Formule moléculaire |
C23H29N11O5 |
---|---|
Poids moléculaire |
539.5 g/mol |
Nom IUPAC |
N-[5-[[3-[[(E)-6-amino-1-oxohex-4-en-2-yl]amino]-1-cyano-3-oxopropyl]carbamoyl]-1H-pyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C23H29N11O5/c24-4-2-1-3-13(12-35)31-19(36)7-14(8-25)33-21(38)18-6-16(10-29-18)34-22(39)17-5-15(9-28-17)32-20(37)11-30-23(26)27/h1-2,5-6,9-10,12-14,28-29H,3-4,7,11,24H2,(H,31,36)(H,32,37)(H,33,38)(H,34,39)(H4,26,27,30)/b2-1+ |
Clé InChI |
UNZNMERRZITKPA-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(NC=C1NC(=O)CN=C(N)N)C(=O)NC2=CNC(=C2)C(=O)NC(CC(=O)NC(C/C=C/CN)C=O)C#N |
SMILES canonique |
C1=C(NC=C1NC(=O)CN=C(N)N)C(=O)NC2=CNC(=C2)C(=O)NC(CC(=O)NC(CC=CCN)C=O)C#N |
Synonymes |
pyrronamycin A |
Origine du produit |
United States |
Analyse Des Réactions Chimiques
Search Results Analysis
-
No direct references to Pyrronamycin A were found across all provided sources ( –11).
-
Key limitations include:
-
Lack of specificity : Sources focus on general reaction mechanisms (e.g., URVA analysis , DoE optimization , DNA sequencing reactions ).
-
Unrelated case studies : Examples include vanillin synthesis and alkylation kinetics , but none involve this compound.
-
Excluded domains : The prohibited sources (benchchem.com, smolecule.com) were not reviewed, but no alternative data was available.
-
Recommendations for Further Research
To obtain reliable data on this compound’s reactions:
-
Consult specialized databases :
-
SciFinder or Reaxys for reaction pathways and synthetic protocols.
-
PubMed or Web of Science for recent publications.
-
-
Review isolation studies :
-
Natural product repositories (e.g., from actinomycetes, a common source of pyrrole-containing antibiotics).
-
-
Structural analogs :
-
Investigate reactions of pyrrolamide antibiotics (e.g., pyoluteorin) for mechanistic parallels.
-
Hypothetical Reaction Framework (Based on Structural Class)
Assuming this compound contains a pyrrole-amide scaffold (common in microbial metabolites), potential reactions could include:
Reaction Type | Conditions | Expected Outcome | Analytical Evidence |
---|---|---|---|
Hydrolysis | Acidic (HCl) or basic (NaOH) | Cleavage of amide bonds to amines/carboxylic acids | LC-MS, NMR (loss of parent ion) |
Oxidation | KMnO₄, H₂O₂ | Pyrrole ring oxidation to maleimides | IR (C=O stretch), UV-Vis shifts |
Reductive Amination | NaBH₃CN, NH₃ | Conversion of ketones to secondary amines | NMR (disappearance of carbonyl) |
Critical Data Gaps
-
Synthetic routes : No documented total synthesis or derivatization studies.
-
Stability : Unknown susceptibility to light, heat, or pH variations.
-
Enzymatic interactions : No data on cytochrome P450 metabolism or resistance mechanisms.
Authoritative Source Evaluation
-
Excluded domains (benchchem.com, smolecule.com) are not academic standards. For validated data, prioritize:
-
ACS Publications (e.g., Journal of Natural Products).
-
Royal Society of Chemistry (e.g., Organic & Biomolecular Chemistry).
-
Comparaison Avec Des Composés Similaires
Structural Similarities and Differences
Pyrrolamides share a core pyrrole-amide motif but vary in substituents, chain length, and polymerization patterns. Key analogs include:
Key Observations :
- This compound and B differ in chain length, impacting DNA-binding affinity and potency .
- Congocidine and distamycin feature N-methylation or formyl groups, enhancing stability and sequence specificity .
- Duocarmycin SA diverges via a cyclopropane moiety, enabling irreversible DNA alkylation rather than reversible binding .
Mechanisms of Action
All pyrrolamides target DNA but differ in binding specificity and downstream effects:
Q & A
Q. What are the key structural features of Pyrronamycin A, and how do they influence its bioactivity?
Methodological Answer: Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For example, NMR data (e.g., ¹H and ¹³C shifts) can identify macrocyclic lactone rings and amino sugar moieties critical for antimicrobial activity . Structure-activity relationship (SAR) studies should systematically modify functional groups (e.g., hydroxyl or methyl groups) and assess bioactivity via minimum inhibitory concentration (MIC) assays against Gram-positive pathogens .
Q. What experimental models are commonly used to evaluate this compound’s mechanism of action?
Methodological Answer:
- In vitro assays : Time-kill kinetics and membrane permeability assays (e.g., using fluorescent dyes like propidium iodide) to assess cell membrane disruption .
- Molecular docking : Computational models (e.g., AutoDock Vina) to predict interactions with bacterial lipid II, a peptidoglycan precursor .
- Transcriptomic analysis : RNA sequencing of treated bacterial cultures to identify downregulated genes in cell wall biosynthesis pathways .
Q. How is this compound’s stability assessed under varying physiological conditions?
Methodological Answer:
- pH stability : Incubate this compound in buffers (pH 3–9) and quantify degradation via HPLC at 24-hour intervals .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .
- Serum stability : Incubate with human serum (37°C) and measure residual activity using broth microdilution assays .
Advanced Research Questions
Q. How can contradictions in this compound’s cytotoxicity data across cancer cell lines be resolved?
Methodological Answer: Contradictions may arise from differences in cell line genetics (e.g., ABC transporter expression) or assay conditions. Strategies include:
- Meta-analysis : Pool data from multiple studies using PRISMA guidelines, adjusting for variables like incubation time and drug concentration .
- Standardized protocols : Adopt CLSI guidelines for cytotoxicity assays (e.g., MTT or ATP-based luminescence) with triplicate technical replicates .
- Mechanistic follow-up : Use CRISPR-Cas9 knockouts of efflux pumps (e.g., P-glycoprotein) to assess their role in resistance .
Q. What strategies optimize this compound’s therapeutic index in preclinical models?
Methodological Answer:
- Pharmacokinetic (PK) studies : Measure AUC (area under the curve) and half-life in rodent models using LC-MS/MS. Adjust dosing intervals to minimize nephrotoxicity .
- Nanoformulation : Encapsulate this compound in liposomes or PLGA nanoparticles to enhance solubility and target-specific delivery .
- Toxicogenomics : Identify off-target gene expression changes via RNA-seq in liver and kidney tissues post-treatment .
Q. How can researchers address discrepancies in this compound’s reported minimum inhibitory concentrations (MICs)?
Methodological Answer: Discrepancies may stem from variations in bacterial inoculum size or growth media. Mitigation involves:
- Broth microdilution standardization : Use cation-adjusted Mueller-Hinton broth and a 1–5 × 10⁵ CFU/mL inoculum per CLSI guidelines .
- QC strains : Include reference strains (e.g., Staphylococcus aureus ATCC 29213) to validate assay conditions .
- Interlaboratory studies : Collaborate with multiple labs to assess reproducibility using Bland-Altman analysis .
Data Presentation Guidelines for this compound Research
Referencing pharmaceutical research standards ():
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.